ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl nicotinate with a 1,2,4-triazole derivative. The exact synthetic pathway and conditions may vary based on the specific research study. Spectroscopic techniques such as IR , 1H-NMR , Mass spectroscopy , and Elemental analysis are used to confirm the structures of synthesized derivatives .
Molecular Structure Analysis
The molecular structure of ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate consists of a nicotinate moiety linked to a 1,2,4-triazole ring. The 1H-1,2,4-triazole group contributes to its pharmacological properties .
Scientific Research Applications
Synthesis and Chemical Properties
Research has extensively covered the synthesis of related nicotinic acid derivatives and their applications in organic synthesis. For instance, novel ethyl nicotinate derivatives have been synthesized, with detailed investigations into their structural characterization through techniques like XRD, GC–MS analysis, NMR spectroscopy, and reaction mechanisms proposed based on these findings (Zhou et al., 2008). Such research underlines the compound's role in the development of new chemical entities and elucidates its chemical behavior under various conditions.
Material Science and Coordination Chemistry
Ethyl nicotinate and its derivatives have been involved in the development of coordination polymers and materials science. Investigations into nicotinic acid crown ethers have explored their complexation and reduction capabilities, leading to insights into their potential as NADH mimics and their applications in enzyme model reactions (Marston, 1985). Such studies are crucial for understanding the structural and functional versatility of nicotinic acid derivatives in material science.
Pharmaceutical Applications
In the realm of pharmaceuticals, derivatives of ethyl nicotinate have been examined for their bioactivity, including as antagonists of specific receptors. Research into 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids, for instance, has identified these compounds as potent antagonists of the P2Y12 receptor, an important target in antiplatelet therapies (Bach et al., 2013). Such findings demonstrate the pharmaceutical relevance of ethyl nicotinate derivatives in designing new therapeutic agents.
Mechanism of Action
Target of Action
Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, also known as ethyl 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate, is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are believed to be the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in the regulation of gene expression during cellular stress responses and inflammatory processes, respectively .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB, through favorable interactions with active residues of these proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory effects .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance in the protein-folding capacity of the ER, leading to the accumulation of misfolded proteins . The NF-kB pathway is involved in the regulation of immune and inflammatory responses . By inhibiting these pathways, the compound can potentially reduce inflammation and protect neuronal cells .
Pharmacokinetics
The compound’s predicted density is 132±01 g/cm3, and its predicted boiling point is 3918±520 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties in studies . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also reduced the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound could potentially be developed as a therapeutic agent for neurodegenerative diseases and conditions involving neuroinflammation .
properties
IUPAC Name |
ethyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-4-9(12-5-8)14-7-11-6-13-14/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQVEQQZDLZCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.